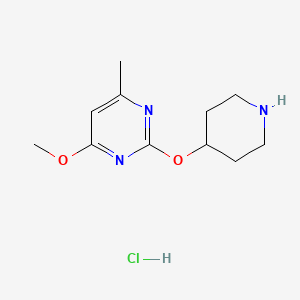
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, involves multiple steps, starting from basic raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. These compounds undergo cyclization and chloridization reactions to yield products with high purity levels. An example synthesis achieving a total yield of about 46% with a purity higher than 99.5% has been reported for a related pyrimidine intermediate (Liu Guo-ji, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives features planar pyrimidine rings with significant displacements from this plane for ring-substituent atoms. The bond distances within these compounds provide evidence for the polarization of their electronic structures. Hydrogen bonding patterns, such as N-H...N and N-H...O, are crucial for the molecular arrangement, leading to the formation of sheets built from centrosymmetric rings (Jorge Trilleras et al., 2009).
Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in Molecules discusses the synthesis of novel compounds, including derivatives of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine, with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
- Antibacterial Activity of Hydrazone Derivatives : Govindasami et al. (2011) synthesized hydrazone derivatives from Piperdine-4-carboxylic acid methyl ester, demonstrating significant antibacterial activities (Govindasami et al., 2011).
- Synthesis and Antimicrobial Activity of Pyrimidine Derivatives : Al-Masoudi et al. (2015) explored the synthesis of Schiff base pyrimidine derivatives, revealing potent antibacterial and antifungal activity (Al-Masoudi et al., 2015).
Corrosion Inhibition
- Piperidine Derivatives for Corrosion Inhibition : A study by Kaya et al. (2016) in the Journal of The Taiwan Institute of Chemical Engineers investigated piperidine derivatives, including those related to 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine, for their corrosion inhibition properties on iron (Kaya et al., 2016).
Synthesis of Antiviral Agents
- Synthesis of Acyclic Nucleoside Phosphonate Analogues : Hocková et al. (2003) in the Journal of Medicinal Chemistry detailed the synthesis of pyrimidine derivatives with potential antiviral activity, particularly against retroviruses (Hocková et al., 2003).
Antiamoebic Activity
- Bis-Pyrimidine Derivatives for Antiamoebic Activity : Parveen et al. (2011) synthesized 2,4,6-trisubstituted bis-pyrimidines, evaluating them for antiamoebic activity and showing significant potential in this area (Parveen et al., 2011).
Anticonvulsant Properties
- Structural and Electronic Properties of Anticonvulsant Drugs : Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including pyrimidine derivatives, to understand their properties and potential applications (Georges et al., 1989).
Miscellaneous Applications
- Synthesis of dCK Inhibitors : Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, relevant to cancer research (Zhang et al., 2009).
- Transetherification Studies : Brown and Sugimoto (1970) discussed the use of silver oxide in transetherification of alkoxy-1,2,4,6,8-penta-azanaphthalenes and related pyrimidines (Brown & Sugimoto, 1970).
properties
IUPAC Name |
4-methoxy-6-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-8-7-10(15-2)14-11(13-8)16-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYFGFZPNHQQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

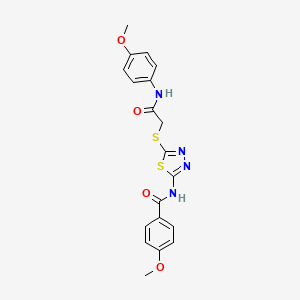
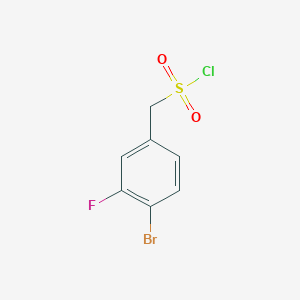
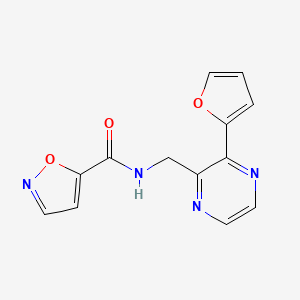
![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)
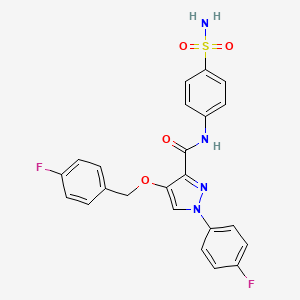
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
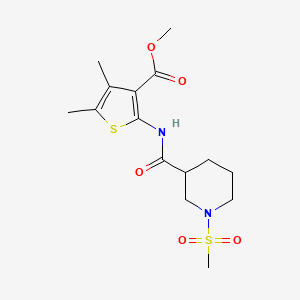
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
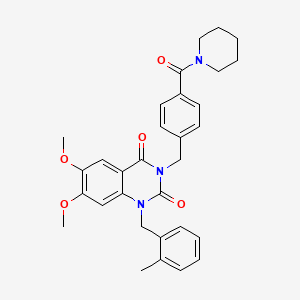
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)